2,4-Dinitrobenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

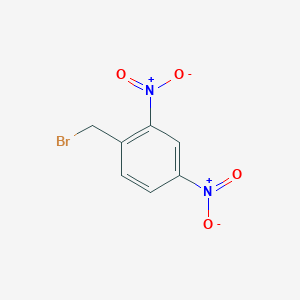

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBJFAWRZSOCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427320 | |

| Record name | 2,4-DINITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3013-38-5 | |

| Record name | 2,4-DINITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dinitrobenzyl bromide chemical properties and structure

An In-depth Technical Guide to 2,4-Dinitrobenzyl Bromide: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DNBB) is a pivotal reagent in modern organic chemistry and biochemical analysis. Characterized by a benzyl bromide core functionalized with two electron-wielding nitro groups, its chemical behavior is dominated by high reactivity towards nucleophiles. This guide offers a comprehensive exploration of its chemical properties, molecular structure, and key applications. We will delve into its mechanistic pathways, provide validated experimental protocols for its use as a derivatizing agent and a photolabile protecting group, and outline essential safety and handling procedures. This document is intended to serve as an authoritative resource for researchers leveraging this versatile compound in synthesis and analysis.

Core Chemical Properties and Molecular Structure

This compound, systematically named 1-(bromomethyl)-2,4-dinitrobenzene, is a pale yellow crystalline solid.[1] Its molecular structure is the foundation of its utility in chemical synthesis. The molecule consists of a benzene ring substituted with a bromomethyl group and two nitro groups at positions 2 and 4.

The strong electron-withdrawing nature of the two nitro groups (-NO₂) significantly reduces the electron density of the aromatic ring. This inductive effect extends to the benzylic carbon, making it highly electrophilic. Consequently, the bromine atom becomes an excellent leaving group, predisposing the compound to rapid nucleophilic substitution reactions. This heightened reactivity is the cornerstone of its function as a powerful alkylating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(bromomethyl)-2,4-dinitrobenzene | [2] |

| CAS Number | 3013-38-5 | [2][3] |

| Molecular Formula | C₇H₅BrN₂O₄ | [3][4] |

| Molecular Weight | 261.03 g/mol | [2][3] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 50-52 °C | [1][4] |

| Density | 1.83 g/cm³ | [3][4] |

| Solubility | Soluble in organic solvents like ethanol, diethyl ether, and methanol; slightly soluble in water. | [5] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 1 | [4] |

Reactivity and Mechanistic Pathways

The primary mode of reactivity for this compound is nucleophilic substitution, typically proceeding through an Sₙ2 mechanism. The electron-deficient benzylic carbon is highly susceptible to attack by a wide range of nucleophiles, including thiols, amines, and carboxylates.

Causality of Reactivity: The presence of the ortho and para nitro groups is critical. They stabilize the transition state of the Sₙ2 reaction by delocalizing the developing negative charge, thereby lowering the activation energy and accelerating the reaction rate compared to unsubstituted benzyl bromide.

Caption: Sₙ2 reaction of this compound with a nucleophile (Nu:⁻).

Core Applications in Research and Development

Derivatizing Agent for Analytical Chemistry

This compound is an excellent derivatizing agent, particularly for thiols (e.g., cysteine, glutathione). The resulting thioether derivatives are highly chromophoric due to the dinitrophenyl group, allowing for sensitive detection using UV-Vis spectroscopy or HPLC with a UV detector.

Experimental Protocol: Derivatization of Thiols for HPLC Analysis

This protocol is a self-validating system as the formation of the brightly colored derivative provides a visual and spectroscopic confirmation of a successful reaction.

-

Reagent Preparation:

-

DNBB Solution: Prepare a 10 mM solution of this compound in acetonitrile.

-

Sample Solution: Dissolve the thiol-containing analyte in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0) to a concentration of approximately 1 mM. The basic pH is crucial as it deprotonates the thiol to the more nucleophilic thiolate anion.

-

-

Derivatization Procedure:

-

In a clean vial, combine 100 µL of the sample solution with 200 µL of the DNBB solution.

-

Vortex the mixture gently to ensure homogeneity.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The elevated temperature ensures the reaction goes to completion.

-

After incubation, cool the mixture to room temperature.

-

-

Sample Analysis:

-

Inject an appropriate volume (e.g., 20 µL) of the cooled reaction mixture directly into an HPLC system equipped with a C18 column and a UV detector set to 254 nm.

-

The derivatized thiol will elute as a distinct, quantifiable peak.

-

Photolabile Protecting Group in Organic Synthesis

The 2,4-dinitrobenzyl group serves as a "photocage," a protecting group that can be removed by irradiation with UV light. This offers a mild and highly specific deprotection strategy, which is orthogonal to many chemical methods. It is particularly valuable in the synthesis of complex molecules where sensitive functional groups must be preserved.

Experimental Workflow: Protection and Deprotection Cycle

The choice of a photolabile group is a key experimental decision when other functional groups in the molecule are sensitive to acidic or basic deprotection conditions.

Caption: General workflow for using 2,4-Dinitrobenzyl as a photolabile protecting group.

Synthesis Overview

This compound is typically synthesized from 2,4-dinitrotoluene. The process involves a free-radical bromination of the methyl group, often initiated by UV light or a radical initiator in the presence of a brominating agent like N-bromosuccinimide (NBS). Another method involves reacting 2,4-dinitrotoluene with bromine and bromic acid under visible light irradiation.[6]

Safety, Handling, and Storage

Trustworthiness in practice begins with safety. this compound is a hazardous chemical and must be handled with extreme care.

-

Hazard Identification: The compound is corrosive and causes severe skin burns and eye damage.[2][7] It is harmful if swallowed, inhaled, or in contact with skin.[8] It is also a suspected mutagen and a lachrymator (a substance that irritates the eyes and causes tears).[7][9]

-

Personal Protective Equipment (PPE): Always use this chemical within a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

Handling: Avoid creating dust. Use only non-sparking tools. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] Keep it segregated from incompatible materials such as strong bases, amines, alcohols, and oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmaceutical and chemical intermediates,CAS#:3013-38-5,2,4-二硝基溴苄,this compound [en.chemfish.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 2,4-Dinitrobromobenzene - Sciencemadness Wiki [sciencemadness.org]

- 6. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Sciencemadness Discussion Board - Preparation of 2,4-dinitrobromobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

Synthesis and purification of 2,4-Dinitrobenzyl bromide

An In-depth Technical Guide to the Synthesis and Purification of 2,4-Dinitrobenzyl Bromide

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the synthesis, purification, and characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the fundamental principles and critical parameters that ensure a successful and safe laboratory outcome.

Introduction and Strategic Importance

This compound is a valuable reagent in organic synthesis, primarily utilized as a potent alkylating agent. The electron-withdrawing nature of the two nitro groups on the aromatic ring makes the benzylic bromine an excellent leaving group, facilitating nucleophilic substitution reactions. Its principal applications include the derivatization of carboxylic acids and phenols for analytical purposes, and as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides a robust, field-proven methodology for its preparation and subsequent purification to a high degree of purity.

Synthesis: Free-Radical Bromination of 2,4-Dinitrotoluene

The most common and efficient route to this compound is through the free-radical bromination of the corresponding 2,4-dinitrotoluene. This reaction selectively targets the benzylic methyl group, leaving the aromatic ring intact.

The Underlying Mechanism: A Free-Radical Chain Reaction

Understanding the reaction mechanism is paramount to controlling the outcome. The process is a classic free-radical chain reaction consisting of three distinct phases: initiation, propagation, and termination.[1][2]

-

Initiation: The reaction is initiated by the homolytic cleavage of molecular bromine (Br₂) into two highly reactive bromine radicals (Br•). This step requires an input of energy, typically in the form of heat or ultraviolet (UV) light.[1][3][4]

Br₂ + energy (hν or Δ) → 2 Br•

-

Propagation: This is the self-sustaining phase of the reaction where the product is formed.

-

A bromine radical abstracts a hydrogen atom from the methyl group of 2,4-dinitrotoluene. This is the rate-determining step and occurs at the benzylic position because the resulting 2,4-dinitrobenzyl radical is stabilized by resonance with the aromatic ring.[2][4]

-

The newly formed 2,4-dinitrobenzyl radical reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.[4]

-

-

Termination: The reaction ceases when two radicals combine, removing the reactive species from the cycle. This can happen in several ways, such as two bromine radicals combining or a bromine radical combining with a benzyl radical.[1][3]

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for benzylic bromination and should be performed with rigorous adherence to safety measures.[5]

Materials and Equipment:

-

Reagents: 2,4-Dinitrotoluene, Liquid Bromine (Br₂), Carbon Tetrachloride (CCl₄) or other suitable inert solvent, Sodium Bicarbonate solution (5%).

-

Apparatus: A three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, heating mantle or oil bath, gas trap (connected to the top of the condenser to neutralize HBr gas byproduct), and a UV lamp (if using photochemical initiation).

Step-by-Step Procedure:

-

Setup: Assemble the apparatus in a certified chemical fume hood.[6][7] Place 2,4-dinitrotoluene into the flask and add the inert solvent (e.g., CCl₄).

-

Initiation: Begin stirring and heat the mixture to reflux. For thermal initiation, the reaction is driven by heat alone. For photochemical initiation, position a UV lamp to irradiate the flask.

-

Bromine Addition: Slowly add a stoichiometric equivalent of liquid bromine from the dropping funnel over a period of 1-2 hours.[5] The reaction is exothermic, and a controlled addition rate is crucial to prevent runaway reactions. The red-brown color of bromine should fade as it is consumed.

-

Reaction Monitoring: Continue heating and stirring after the addition is complete until the evolution of hydrogen bromide (HBr) gas subsides and the color of bromine has disappeared. This typically takes an additional 1-2 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly wash the organic solution with a 5% sodium bicarbonate solution to neutralize any remaining HBr and unreacted bromine.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation of Crude Product: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining solid is the crude this compound, which will be purified in the next stage.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of crude this compound.

Purification by Recrystallization

The crude product from the synthesis is rarely pure enough for subsequent applications. Recrystallization is the most effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities.

Principle and Solvent Selection

The ideal recrystallization solvent will dissolve the solute (this compound) completely when hot but only sparingly when cold. Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent. For this compound, a non-polar or moderately polar solvent is required. Ligroin (a high-boiling petroleum ether fraction) is an excellent choice documented for similar compounds.[5] Ethanol is another viable option.[8] A small-scale solvent screen is always recommended to determine the optimal solvent or solvent pair.

Detailed Recrystallization Protocol

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ligroin) and heat the mixture gently with stirring until it boils. Continue adding small portions of hot solvent until the solid just dissolves completely.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.[5]

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

-

Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Key Purification and Product Parameters

| Parameter | Value / Description | Source(s) |

| Molecular Formula | C₇H₅BrN₂O₄ | [9][10] |

| Molecular Weight | 261.03 g/mol | [9][10] |

| Appearance | Light yellow to yellow solid | [11] |

| Purification Method | Recrystallization | [5] |

| Recommended Solvent | Ligroin or Ethanol | [5][8] |

| Expected Melting Point | 50-52 °C | [11][12] |

Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step.

-

Melting Point Analysis: A sharp melting point that matches the literature value (50-52 °C) is a strong indicator of high purity.[11][12] A broad or depressed melting range suggests the presence of impurities.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include:

-

A singlet around 4.8 ppm corresponding to the two benzylic protons (-CH₂Br).

-

A multiplet pattern in the aromatic region (approx. 7.8-8.8 ppm) for the three protons on the dinitrophenyl ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for:

-

Aromatic C-H stretching (~3100 cm⁻¹)

-

Asymmetric and symmetric NO₂ stretching (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively)

-

C-Br stretching (in the fingerprint region, < 800 cm⁻¹)

-

Critical Safety and Handling Protocols

This compound and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.

-

Hazard Profile: this compound is a lachrymator (causes tearing), a skin irritant, and a potential mutagen.[13][14] Avoid inhalation of dust and any contact with skin or eyes.[6][7][14]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and chemical splash goggles.[6][7] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors and dust.[7]

-

Handling Bromine: Liquid bromine is extremely corrosive and toxic. Handle only in a fume hood and have a bromine spill kit (containing sodium thiosulfate) readily available.

-

Storage: Store the purified product in a tightly sealed container in a cool, dry, and well-ventilated area.[6][15] Keep it away from incompatible materials such as strong acids and bases.[15]

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 5. orgsyn.org [orgsyn.org]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. This compound manufacturers and suppliers in india [chemicalbook.com]

- 12. This compound|lookchem [lookchem.com]

- 13. Sciencemadness Discussion Board - Preparation of 2,4-dinitrobromobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2,4-Dinitrobenzyl Bromide: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has consistently highlighted the pivotal role of well-characterized reagents in the successful execution of complex synthetic and drug development programs. 2,4-Dinitrobenzyl bromide is one such reagent, a compound whose utility is matched by its reactivity, demanding a thorough understanding for its effective and safe application. This guide is born out of the necessity for a consolidated, in-depth resource that moves beyond a simple recitation of properties. It is designed to provide not just the "what" but the "why"—the mechanistic rationale behind its reactivity, the practical considerations for its use in the laboratory, and its strategic application in the synthesis of molecules with biological relevance. The aim is to empower researchers to leverage the unique chemical characteristics of this compound with confidence and precision.

Core Molecular and Physical Characteristics

This compound, with the IUPAC name 1-(bromomethyl)-2,4-dinitrobenzene, is a crystalline solid at room temperature. Its core structure consists of a benzene ring substituted with two nitro groups at positions 2 and 4, and a bromomethyl group at position 1. This specific arrangement of electron-withdrawing nitro groups and a reactive benzylic bromide moiety dictates its distinct chemical behavior.

Identifiers and Molecular Properties

A clear identification of this compound is crucial to avoid confusion with its isomer, 1-bromo-2,4-dinitrobenzene, where the bromine atom is directly attached to the aromatic ring.

| Property | Value | Source |

| IUPAC Name | 1-(bromomethyl)-2,4-dinitrobenzene | --INVALID-LINK-- |

| CAS Number | 3013-38-5 | --INVALID-LINK-- |

| Molecular Formula | C₇H₅BrN₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 261.03 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])CBr | --INVALID-LINK-- |

| InChIKey | ZDBJFAWRZSOCMM-UHFFFAOYSA-N | --INVALID-LINK-- |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in various experimental setups.

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | --INVALID-LINK-- |

| Melting Point | 50-52 °C | --INVALID-LINK-- |

| Boiling Point | 360.3 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Density | 1.83 g/cm³ (Predicted) | --INVALID-LINK-- |

| Vapor Pressure | 4.63E-05 mmHg at 25°C | --INVALID-LINK-- |

| Solubility | Slightly soluble in chloroform and methanol. | --INVALID-LINK-- |

Synthesis and Purification

The primary route for the synthesis of this compound is the radical bromination of 2,4-dinitrotoluene. This reaction leverages the stability of the benzylic radical intermediate, which is enhanced by the presence of the aromatic ring.

Synthetic Protocol: Radical Bromination of 2,4-Dinitrotoluene

This protocol is adapted from established methods for benzylic bromination, such as the synthesis of p-nitrobenzyl bromide, and should be performed by trained personnel in a well-ventilated fume hood due to the hazardous nature of the reagents and products.

Materials:

-

2,4-Dinitrotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Ligroin (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrotoluene in a minimal amount of dry carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS, which is denser than the solvent, and the appearance of succinimide, which is less dense and will float.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic by-products.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity, which is essential for subsequent applications.

Solvent System:

-

A common solvent for recrystallization is ligroin or a mixture of ethanol and water.[1]

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added to decolorize it.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven or in a desiccator.

Figure 1: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the lability of the bromine atom at the benzylic position. The two electron-withdrawing nitro groups on the aromatic ring play a crucial role in activating the benzylic carbon towards nucleophilic substitution reactions (Sₙ2).

Nucleophilic Substitution Reactions

This compound is an excellent alkylating agent for a wide range of nucleophiles. The general mechanism involves the backside attack of the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide ion.

Figure 2: Generalized Sₙ2 reaction mechanism of this compound with a nucleophile.

-

Reactivity with Amines: Primary and secondary amines readily react with this compound to form the corresponding N-alkylated products. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed. The kinetics of similar reactions, such as the reaction of 2,4-dinitrochlorobenzene with anilines, have been studied and often show a dependence on the nucleophilicity of the amine.[2][3][4][5]

-

Reactivity with Thiols: Thiols and thiophenols are excellent nucleophiles and react efficiently with this compound to form thioethers. These reactions are often rapid and can be performed under mild conditions.[2][6] The high reactivity of thiols makes this a valuable transformation in bioconjugation and the synthesis of sulfur-containing heterocycles.

-

Reactivity with Alcohols and Phenols: Alcohols and phenols can also be alkylated by this compound to form ethers, although they are generally less nucleophilic than amines and thiols. The reaction often requires a stronger base to deprotonate the hydroxyl group and generate the more nucleophilic alkoxide or phenoxide.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following spectroscopic techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-9.0 ppm) due to the strong deshielding effect of the nitro groups. The benzylic protons (CH₂Br) will appear as a singlet further downfield than a typical benzylic CH₂ group, likely in the range of δ 4.5-5.0 ppm, due to the electron-withdrawing effects of the bromine and the dinitrophenyl ring.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the benzylic carbon. The carbons bearing the nitro groups will be significantly deshielded. The benzylic carbon (CH₂Br) is expected to resonate in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the strong absorption bands of the nitro groups.

-

N-O Asymmetric Stretch: ~1520-1560 cm⁻¹

-

N-O Symmetric Stretch: ~1340-1360 cm⁻¹

-

C-Br Stretch: ~500-600 cm⁻¹

-

Aromatic C-H Stretch: ~3000-3100 cm⁻¹

-

Aromatic C=C Stretch: ~1450-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (261.03 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways include the loss of the bromine atom to form a stable dinitrobenzyl cation, and the loss of nitro groups.[8][9]

Applications in Research and Drug Development

The high reactivity of this compound makes it a valuable reagent in various areas of chemical synthesis and drug discovery.

Synthesis of Heterocyclic Compounds

The dinitrobenzyl moiety can be incorporated into heterocyclic scaffolds, which are prevalent in many biologically active molecules. The reactive benzyl bromide handle allows for the construction of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of diverse heterocyclic libraries for screening.

Use as a Linker in Bioconjugation

The ability of this compound to react selectively with nucleophilic residues on biomolecules, such as the thiol group of cysteine, makes it a potential linker for bioconjugation. This allows for the attachment of reporter molecules, drugs, or other functionalities to proteins and other biomolecules.[10][11][12]

Role in the Synthesis of Bioactive Molecules

The dinitroaromatic scaffold is found in a number of compounds with interesting biological activities. This compound can serve as a key intermediate in the synthesis of potential therapeutic agents, including antiviral compounds and kinase inhibitors.[12][13]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction.[14]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][15][16][17][18]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Conclusion

This compound is a versatile and highly reactive reagent with significant applications in organic synthesis and medicinal chemistry. Its utility stems from the presence of a labile benzylic bromide activated by two electron-withdrawing nitro groups. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is paramount for its successful and safe utilization in the laboratory. This guide provides a comprehensive overview to aid researchers in harnessing the full potential of this important chemical entity.

References

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. chegg.com [chegg.com]

- 6. US3296311A - Process for the nuclear bromination of thiophenols - Google Patents [patents.google.com]

- 7. AMMRL: Re: AMMRL: 1H NMR of bromide compounds from John Fowble on 2013-12-09 (Email Archives for December, 2013) [ammrl.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. Design, synthesis, and broad spectrum antiviral activity of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and antiviral evaluation of 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. This compound [stenutz.eu]

- 18. This compound | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of 2,4-Dinitrobenzyl bromide

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dinitrobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DNBB), with CAS Number 3013-38-5, is a nitroaromatic organic compound characterized by a benzene ring substituted with two nitro groups and a bromomethyl group.[1][2][3] Its molecular formula is C₇H₅BrN₂O₄, and it has a molecular weight of approximately 261.03 g/mol .[1][2][3][4] The presence of the reactive benzylic bromide and the electron-withdrawing nitro groups makes DNBB a valuable, albeit reactive, intermediate in organic synthesis. It serves as a key building block in the development of various compounds, including protecting groups in peptide synthesis and derivatizing agents for analytical chemistry.

However, the very features that make DNBB synthetically useful also dictate its solubility and stability profiles. Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for its safe handling, effective use in reactions, and the development of stable formulations. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by field-proven insights and detailed experimental protocols.

Physicochemical Properties

A foundational understanding of DNBB begins with its core physicochemical properties, which are summarized below. These parameters influence its behavior in different environments and are essential for designing experiments and handling procedures.

| Property | Value | Source(s) |

| CAS Number | 3013-38-5 | [1][2][3][5] |

| Molecular Formula | C₇H₅BrN₂O₄ | [1][2][3] |

| Molecular Weight | 261.03 g/mol | [1][2][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 50-52 °C | [1][6] |

| Boiling Point (Predicted) | 360.3 ± 27.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 1.830 ± 0.06 g/cm³ | [1][4] |

| Flash Point | 171.7 °C | [4][6] |

Part 1: Solubility Profile

The solubility of a reagent is a critical factor in determining its utility in various reaction media. It dictates the choice of solvent for synthesis, purification, and analytical characterization. The highly polar nature of the two nitro groups combined with the more covalent character of the bromomethyl-substituted benzene ring results in a nuanced solubility profile.

Qualitative Solubility

Based on available data, this compound is a solid with limited solubility in many common solvents. Its solubility is generally poor in non-polar solvents and modest in polar aprotic and some polar protic solvents.

| Solvent Class | Solvent Example | Qualitative Solubility | Reference(s) |

| Halogenated | Chloroform | Slightly Soluble | [1] |

| Alcohols | Methanol | Slightly Soluble | [1] |

| Aprotic Polar | Acetonitrile | Likely Soluble (Inferred) | |

| Aprotic Polar | Dimethylformamide (DMF) | Likely Soluble (Inferred) | |

| Ethers | Diethyl Ether | Soluble (for related 2,4-Dinitrobromobenzene) | [7] |

| Aqueous | Water | Slightly Soluble (for related 2,4-Dinitrobromobenzene) | [7] |

Note: Solubility for some solvents is inferred based on the behavior of structurally similar compounds and general principles of organic chemistry. Experimental verification is always recommended.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a robust and reproducible experimental method is necessary. The following protocol outlines a standard procedure for determining the solubility of DNBB in a solvent of interest using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To quantify the solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound (DNBB), >98% purity

-

Solvent of interest (e.g., Acetonitrile, HPLC grade)

-

Volumetric flasks, Class A

-

Analytical balance

-

Thermostatic shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Methodology:

-

Preparation of Calibration Standards: a. Accurately weigh approximately 10 mg of DNBB and transfer it to a 100 mL volumetric flask. b. Dissolve and dilute to volume with the chosen solvent to create a stock solution of ~100 µg/mL. c. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

HPLC Method Development: a. Develop an isocratic or gradient HPLC method capable of resolving DNBB from any potential impurities or degradants. b. A typical starting point:

- Mobile Phase: 60:40 Acetonitrile:Water

- Flow Rate: 1.0 mL/min

- Column Temperature: 25 °C

- Detection Wavelength: 254 nm (or λ_max of DNBB)

- Injection Volume: 10 µL c. Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.999.

-

Sample Preparation (Equilibrium Method): a. Add an excess amount of DNBB solid to a vial containing a known volume (e.g., 5 mL) of the solvent. "Excess" means ensuring undissolved solid remains at equilibrium. b. Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 36, 48 hours) until the concentration plateaus. d. After equilibration, allow the suspension to settle for at least 1 hour at the same temperature.

-

Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved micro-particles. c. Dilute the filtered sample with the solvent as necessary to bring its concentration within the range of the calibration curve. d. Inject the diluted sample onto the HPLC system and record the peak area.

-

Calculation: a. Use the calibration curve to determine the concentration of DNBB in the diluted sample. b. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of DNBB in that solvent at the specified temperature (e.g., in mg/mL or mol/L).

Part 2: Stability Profile

The stability of this compound is a significant concern due to its reactive functional groups. Degradation can lead to loss of potency, formation of impurities, and potential safety hazards. Key factors influencing its stability are temperature, moisture (hydrolysis), light (photolysis), and interaction with other chemical agents.

Thermal Stability

Nitroaromatic compounds, particularly those with activating groups like benzylic halides, can be thermally sensitive. Studies on related nitrobenzyl halides have shown that they can decompose exothermally, sometimes with violent gas evolution.[8] A violent explosion was reported during the drying of o-nitrobenzyl bromide, an isomer of a related compound, highlighting the potential hazards.[8]

-

Mechanism: Thermal decomposition likely proceeds via cleavage of the C-Br bond, which is the weakest bond in the molecule, followed by complex secondary reactions involving the nitro groups.

-

Handling Implications: Avoid heating DNBB, especially in a confined space. Drying operations should be conducted under vacuum at low temperatures. Storage should be in a cool, well-ventilated area away from heat sources.[9][10]

Hydrolytic Stability

The benzylic bromide functionality is susceptible to nucleophilic substitution, particularly by water (hydrolysis). The presence of two strong electron-withdrawing nitro groups on the aromatic ring activates the benzylic carbon towards nucleophilic attack.

-

Mechanism: DNBB will readily hydrolyze in the presence of water or protic solvents like alcohols to form the corresponding 2,4-Dinitrobenzyl alcohol. This reaction is accelerated by the presence of bases. The related compound, 2,4-dinitrochlorobenzene, is known to hydrolyze with aqueous alkali to form 2,4-dinitrophenol, indicating the lability of the halide in this system.[11]

-

Handling Implications: DNBB is moisture-sensitive. It should be stored in tightly sealed containers in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). Reactions using DNBB should be conducted in anhydrous solvents unless hydrolysis is the intended reaction.

Caption: Proposed hydrolysis pathway of this compound.

Photostability

Nitroaromatic compounds are often photochemically active. While specific photostability data for DNBB is scarce, related compounds like 2-(2',4'-dinitrobenzyl)pyridine are known to be photochromic, undergoing reversible photochemical reactions in sunlight.[12]

-

Mechanism: UV light absorption can promote the molecule to an excited state, potentially leading to C-Br bond homolysis to form radical species or other complex rearrangements.

-

Handling Implications: To ensure chemical integrity, this compound should be protected from light.[13] Storage in amber glass vials or in the dark is strongly recommended.[13]

Chemical Compatibility

Safety Data Sheets consistently highlight incompatibilities with several classes of chemicals.

-

Incompatible Materials: Bases, strong oxidizing agents, alcohols, and amines.[9][14]

-

Rationale:

-

Bases, Alcohols, Amines: These are all nucleophiles that will readily react with the electrophilic benzylic carbon, leading to substitution reactions and degradation of the starting material.

-

Strong Oxidizing Agents: Can react with the molecule, potentially leading to uncontrolled and hazardous reactions.

-

Experimental Protocol for Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and understanding degradation pathways. This protocol is based on the principles outlined in the ICH guidelines.

Objective: To assess the stability of DNBB under various stress conditions and to develop a stability-indicating analytical method.

Analytical Method: A stability-indicating HPLC method must be used. This is a validated method that can separate, detect, and quantify DNBB in the presence of its degradation products and any other potential impurities. The method described for solubility determination can be adapted by developing a gradient elution to resolve all emergent peaks.

Stress Conditions:

-

Acidic Hydrolysis: a. Prepare a solution of DNBB in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. b. Incubate the solution at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours). c. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, dilute to a suitable concentration, and analyze by HPLC.

-

Basic Hydrolysis: a. Prepare a solution of DNBB and add an equal volume of 0.1 M NaOH. b. Keep the solution at room temperature. Due to the high reactivity, degradation is often rapid. c. Analyze at very short time points (e.g., 0, 5, 15, 30 minutes). Before analysis, neutralize an aliquot with 0.1 M HCl.

-

Neutral Hydrolysis: a. Prepare a solution of DNBB in a mixture of the organic solvent and HPLC-grade water. b. Incubate at 60 °C and analyze at the same time points as the acidic hydrolysis study.

-

Oxidative Degradation: a. Prepare a solution of DNBB and add an equal volume of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). b. Keep the solution at room temperature and analyze at specified time points (e.g., 0, 4, 8, 24 hours).

-

Thermal Degradation (Solid State): a. Place a small, accurately weighed amount of solid DNBB in an open vial. b. Heat in a calibrated oven at a temperature below its melting point (e.g., 45 °C) for an extended period (e.g., 7 days). c. At specified time points, dissolve a sample of the solid and analyze by HPLC.

-

Photolytic Degradation: a. Prepare a solution of DNBB and place it in a transparent vial inside a photostability chamber. b. Expose the sample to a controlled light source (e.g., consistent with ICH Q1B guidelines). c. Concurrently, run a "dark" control sample (vial wrapped in aluminum foil) under the same temperature conditions. d. Analyze both the exposed and dark control samples at specified time points.

Caption: Experimental workflow for a forced degradation study.

Conclusion and Recommendations

This compound is a reactive chemical intermediate whose utility is intrinsically linked to a thorough understanding of its solubility and stability. Its limited solubility necessitates careful solvent selection, while its susceptibility to thermal, hydrolytic, and photolytic degradation demands stringent handling and storage protocols.

Key Recommendations for Researchers:

-

Solubility: Always perform experimental verification of solubility in the specific solvent system and temperature intended for your application. Do not rely solely on qualitative descriptors.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is corrosive and can cause severe skin burns and eye damage.[9] Handle in a well-ventilated fume hood.[9][13]

-

Storage: Store this compound in a cool, dry, dark, and well-ventilated place in tightly sealed containers.[9][10] Storage under an inert atmosphere is advisable to protect against moisture.

-

Reactions: Use anhydrous solvents and inert atmospheres for reactions where DNBB is the limiting reagent to prevent loss due to hydrolysis. Be mindful of incompatibilities with nucleophilic reagents and solvents (bases, amines, alcohols).

-

Safety: Given the thermal instability of related nitrobenzyl compounds, avoid excessive heating.[8] Perform a thorough risk assessment before scaling up any reaction involving this compound.

By adhering to these principles, researchers can safely and effectively utilize this compound, ensuring the integrity of their experiments and the reliability of their results.

References

- 1. This compound CAS#: 3013-38-5 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmaceutical and chemical intermediates,CAS#:3013-38-5,2,4-二硝基溴苄,this compound [en.chemfish.com]

- 5. This compound | 3013-38-5 [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 2,4-Dinitrobromobenzene - Sciencemadness Wiki [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Sciencemadness Discussion Board - 2,4 dinitrochlorobenzene and things to do with it - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. fishersci.com [fishersci.com]

2,4-Dinitrobenzyl bromide reaction mechanism with nucleophiles

<_ _ An In-Depth Technical Guide to the Reaction Mechanisms of 2,4-Dinitrobenzyl Bromide with Nucleophiles

Abstract

This technical guide provides a comprehensive examination of the reaction mechanisms of this compound with a variety of nucleophiles. As a versatile electrophile, its reactivity is governed by a delicate interplay of electronic and steric factors, leading to competition between several mechanistic pathways. This document, intended for researchers, scientists, and professionals in drug development, elucidates the core principles of SN2, SNAr, and potential radical-mediated reactions. We will explore the structural features that dictate its reactivity, the influence of nucleophile strength and solvent properties, and provide field-proven experimental protocols for the synthesis and kinetic analysis of these transformations.

Introduction: The Unique Reactivity of this compound

This compound is a bifunctional organic molecule featuring both a benzylic bromide and an aromatic ring heavily substituted with electron-withdrawing nitro groups. This unique structure confers a dual reactivity profile. The benzylic carbon is an excellent electrophilic center for SN2 reactions due to the lability of the bromide leaving group.[1][2] Simultaneously, the two nitro groups, positioned ortho and para to the bromomethyl group, strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3][4]

Understanding the factors that govern the competition between these pathways is paramount for controlling reaction outcomes and designing synthetic strategies. This guide will dissect the mechanistic intricacies of each pathway, supported by kinetic data and established experimental evidence.

The SN2 Pathway: A Concerted Displacement

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a single, concerted step.[2][5] In the case of this compound, the primary benzylic carbon is an ideal substrate for this mechanism.

Mechanism of Action

The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (bromide).[6] This leads to an inversion of stereochemistry if the carbon is chiral, a phenomenon known as Walden inversion.[1][6] The reaction passes through a high-energy transition state where the carbon is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion.[1][2]

The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[this compound][Nucleophile].[2][6]

Factors Favoring the SN2 Mechanism

-

Strong Nucleophiles: Potent nucleophiles, such as thiolates, cyanides, and primary amines, readily engage in SN2 reactions.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for SN2 reactions. They can solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive, but do not strongly solvate the nucleophile itself through hydrogen bonding, which would decrease its reactivity.[2][7]

-

Steric Hindrance: The primary nature of the benzylic carbon in this compound presents minimal steric hindrance to the incoming nucleophile, favoring the SN2 pathway over reactions with more hindered electrophiles.[8]

Diagram 1: SN2 Reaction Mechanism

Caption: Concerted SN2 mechanism showing backside attack.

The SNAr Pathway: Addition-Elimination

Nucleophilic Aromatic Substitution (SNAr) is a two-step mechanism common for aryl halides bearing strong electron-withdrawing groups.[4] The nitro groups in this compound strongly activate the aromatic ring for this type of reaction.

Mechanism of Action

The SNAr mechanism proceeds through an addition-elimination sequence:

-

Nucleophilic Addition: The nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group. In the context of this compound, this would typically involve displacement of one of the nitro groups or, less commonly, the bromide if the reaction conditions were to promote aryl halide substitution. However, the primary reaction site is the benzylic carbon. SNAr becomes more relevant for related compounds like 2,4-dinitrochlorobenzene. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is usually the rate-determining step.[9]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.[3]

For SNAr to be efficient, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[4]

Factors Favoring the SNAr Mechanism

-

Strong Electron-Withdrawing Groups: The presence of multiple nitro groups is a key prerequisite.

-

Poor Leaving Groups on the Ring: While bromide is a good leaving group from a benzylic position, on an aromatic ring, its departure is less facile. Halide reactivity in SNAr often follows the trend F > Cl > Br > I, which is the opposite of SN2 reactivity.[4] This is due to the high electronegativity of fluorine stabilizing the intermediate carbanion by an inductive effect.[10]

-

Strong Nucleophiles: As with the SN2 reaction, strong nucleophiles are required.

Kinetic studies on the reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines in acetonitrile have shown that these SNAr reactions can be catalyzed by a second amine molecule.[11]

Diagram 2: SNAr Reaction Mechanism

Caption: Two-step addition-elimination SNAr mechanism.

Radical Mechanisms: An Alternative Pathway

Under certain conditions, particularly with soft nucleophiles and in the presence of light or radical initiators, reactions involving nitroaromatic compounds can proceed through radical or electron-transfer mechanisms. For instance, the reaction of 4-nitrobenzyl bromide with certain bases can lead to the formation of 1,2-bis(4-nitrophenyl)ethane, a product indicative of a radical coupling process.[12]

While less common than the ionic pathways for this compound, the potential for radical intermediates should not be discounted, especially when unexpected products are observed.

Experimental Protocols

General Procedure for the Reaction of this compound with an Amine Nucleophile

This protocol provides a general method for the SN2 reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Nucleophile: Add the amine nucleophile (1.1 eq) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., diisopropylethylamine) may be required to liberate the free amine.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Kinetic Analysis of the Reaction

A kinetic study can be performed to determine the rate law and elucidate the mechanism.

-

Preparation of Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the desired solvent.

-

Reaction Initiation: In a thermostated cuvette, mix the reactant solutions to initiate the reaction.

-

Data Acquisition: Monitor the disappearance of the reactant or the appearance of the product over time using a UV-Vis spectrophotometer at a wavelength where one of the species has a strong absorbance.

-

Data Analysis: Plot the concentration versus time data to determine the order of the reaction with respect to each reactant and calculate the rate constant. For SNAr reactions with amines, upward curving plots of the pseudo-first-order rate constant versus amine concentration can indicate catalysis by a second amine molecule.[11]

Conclusion

The reactivity of this compound with nucleophiles is a rich area of study, showcasing the competition between SN2 and SNAr mechanisms. The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile and the choice of solvent. A thorough understanding of these competing mechanisms is crucial for synthetic chemists to predict and control the outcomes of their reactions, enabling the efficient synthesis of target molecules.

References

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]

- 2. SN2 Reaction Mechanism [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. iscnagpur.ac.in [iscnagpur.ac.in]

- 11. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Applications of 2,4-Dinitrobenzyl Bromide in Organic Synthesis

Abstract

2,4-Dinitrobenzyl bromide (DNBB) is a highly versatile reagent in modern organic synthesis, primarily recognized for its role as a photolabile protecting group. The strategic placement of two electron-withdrawing nitro groups on the aromatic ring not only activates the benzylic position for nucleophilic substitution but also imparts a unique photosensitivity. This allows for the protection of various functional groups and their subsequent cleavage under mild, light-induced conditions, offering a high degree of orthogonality in complex synthetic routes. Beyond its use in protection chemistry, DNBB serves as a potent derivatizing agent for enhancing the detection of analytes in high-performance liquid chromatography (HPLC) and as a valuable synthetic intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of the core applications of DNBB, detailing the underlying chemical principles, field-proven experimental protocols, and the strategic rationale behind its use for researchers, chemists, and professionals in drug development.

The Cornerstone Application: Photolabile Protection

The most prominent application of this compound is as a photoremovable protecting group (PPG). PPGs offer unparalleled control over chemical reactions, allowing for the deprotection of a specific functional group with spatial and temporal precision using light, thereby avoiding the use of harsh chemical reagents that could compromise sensitive substrates.[1] The 2,4-dinitrobenzyl (DNB) group is particularly effective for protecting alcohols, thiols, carboxylic acids, and amines.

The Mechanism of Photolytic Cleavage

The deprotection of DNB-protected compounds is initiated by irradiation with UV light, typically at wavelengths greater than 300 nm to avoid damage to other parts of the molecule.[1][2] The process is a Norrish Type II-like reaction, proceeding through a well-established intramolecular mechanism:

-

Photoexcitation: The ortho-nitro group absorbs a photon, promoting it to an excited state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.

-

Rearrangement and Fragmentation: The intermediate undergoes rearrangement, leading to the cleavage of the C-O (or C-S, C-N) bond. This step releases the deprotected functional group (e.g., alcohol) and generates 2,4-dinitrosobenzaldehyde as a byproduct.

The key advantage of this mechanism is its mildness; the reaction proceeds under neutral conditions and often at ambient temperature, preserving the integrity of complex molecules.[2] However, a notable drawback is the formation of the intensely colored 2,4-dinitrosobenzaldehyde byproduct, which can absorb incident light and potentially interfere with the reaction or subsequent purification steps.[2]

Caption: Photolytic cleavage of DNB protecting groups.

Protection of Alcohols and Carboxylic Acids

The introduction of the DNB group is a straightforward nucleophilic substitution reaction. Alcohols are typically deprotonated with a non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide, which then displaces the bromide from DNBB. For carboxylic acids, the carboxylate salt, often formed with a base like cesium carbonate, readily reacts to form the DNB ester.[3]

Quantitative Data on Photoremoval

The efficiency of photodeprotection is quantified by the quantum yield of release (Φ_rel), which represents the number of substrate molecules released per photon absorbed. The DNB group generally exhibits respectable quantum yields, making it a practical choice for synthesis.

| Protected Group | Functional Group | Typical Wavelength (nm) | Quantum Yield (Φ_rel) | Reference |

| DNB-Ether | Alcohol | 350 | ~0.1 - 0.3 | [1][2] |

| DNB-Ester | Carboxylic Acid | 350 | ~0.1 - 0.2 | [3] |

| DNB-Carbamate | Amine | 350 | ~0.05 - 0.15 | [2] |

Experimental Protocol: General Photolytic Deprotection of a DNB-Ether

This protocol provides a generalized procedure. Optimal conditions, including solvent and irradiation time, may vary depending on the specific substrate.

-

Preparation: Dissolve the DNB-protected substrate in a suitable UV-transparent solvent (e.g., dioxane, methanol, or acetonitrile) in a quartz or borosilicate glass reaction vessel. The concentration is typically in the range of 0.01-0.05 M.

-

Degassing (Optional but Recommended): Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

-

Irradiation: While stirring, irradiate the solution using a medium-pressure mercury arc lamp fitted with a filter (e.g., Pyrex) to block wavelengths below 300 nm. The reaction should be maintained at a constant temperature, typically between 15-25 °C, using a cooling bath.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. The appearance of the deprotected product and the disappearance of the starting material will indicate reaction completion. Note the formation of the yellow/brown 2,4-dinitrosobenzaldehyde byproduct.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified using silica gel column chromatography to separate the desired deprotected compound from the nitroso byproduct and any unreacted starting material.

Enhancing Detection: Derivatization for HPLC Analysis

In analytical chemistry, particularly for HPLC, many biologically relevant molecules like fatty acids or amino acids lack a strong native chromophore or fluorophore, making them difficult to detect with standard UV-Vis or fluorescence detectors.[4][5] Derivatization is a technique used to chemically modify such analytes to attach a tag that is easily detectable.[6] this compound is an excellent pre-column derivatizing agent for carboxylic acids due to the high molar absorptivity of the dinitrophenyl group.

Principle and Application

The derivatization reaction involves the esterification of the carboxylic acid with DNBB, typically under basic conditions with the aid of a phase-transfer catalyst like a crown ether to enhance the nucleophilicity of the carboxylate anion.[7] The resulting DNB ester is highly UV-active, allowing for sensitive detection at the picomole level.[7] This method is robust and has been successfully applied to the analysis of various carboxylic acids in complex biological matrices.[4][8]

Caption: General workflow for analyte derivatization.

Experimental Protocol: Derivatization of a Carboxylic Acid for HPLC

-

Reagent Preparation: Prepare a solution of the carboxylic acid sample in a suitable aprotic solvent like acetone or acetonitrile. Prepare a separate solution of this compound (approx. 1.5 equivalents) and a catalyst mixture of potassium carbonate and 18-crown-6 ether in the same solvent.

-

Reaction: Add the DNBB/catalyst solution to the analyte solution. Seal the vial and heat at a controlled temperature (e.g., 30-60 °C) for a specified time (e.g., 20-60 minutes). The optimal time and temperature should be determined empirically.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. The reaction can be quenched by adding a small amount of a protic reagent, such as an aqueous acid, to neutralize the base.

-

Sample Preparation for Injection: Filter the reaction mixture through a 0.45 µm syringe filter to remove particulate matter. Dilute the sample with the HPLC mobile phase to an appropriate concentration for analysis.

-

HPLC Analysis: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18) and detect the derivatized analyte using a UV detector set to the absorbance maximum of the DNB chromophore (typically around 254 nm).

A Versatile Precursor: DNBB as a Synthetic Intermediate

Beyond its roles in protection and derivatization, the electrophilic nature of this compound makes it a valuable building block for more complex molecules. The 2,4-dinitrobenzyl moiety can be introduced into a molecule and subsequently transformed through further reactions.

For example, 2,4-dinitrotoluene, a related precursor, reacts with aldehydes to form alcohols, which can be oxidized to 2,4-dinitrobenzyl ketones.[9] These ketones are key intermediates in the synthesis of 2-substituted 6-nitroindoles, a class of compounds with significant interest in medicinal chemistry.[9] Similarly, DNBB can be used to introduce the dinitrobenzyl group onto various nucleophiles, serving as the first step in the construction of diverse heterocyclic systems.[10] The electron-withdrawing nitro groups can also direct further aromatic substitution reactions or be reduced to amino groups, opening pathways to a wide array of derivatives.

Conclusion

This compound is a powerful and multifaceted reagent in organic synthesis. Its primary utility as a photolabile protecting group provides an elegant solution for masking reactive functional groups, enabling their release under exceptionally mild and controllable conditions. This feature is indispensable in the total synthesis of complex natural products and in the development of photocaged compounds for biological studies. Furthermore, its application as a derivatizing agent significantly enhances the analytical capabilities of HPLC for otherwise "invisible" molecules. Finally, its role as a synthetic intermediate underscores its versatility as a foundational building block. For the modern synthetic chemist, a thorough understanding of the properties and applications of this compound is essential for designing efficient, selective, and innovative synthetic strategies.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A general and convenient method for the synthesis of 2,4-dinitrobenzyl ketones. Almost unlimited access to 2-substituted 6-nitroindoles from 2,4-dinitrotoluene and aldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 2,4-Dinitrobenzyl chloride 99 610-57-1 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Safe Handling of 2,4-Dinitrobenzyl Bromide for Research and Development

This guide provides an in-depth overview of the critical safety data and handling precautions for 2,4-Dinitrobenzyl bromide (CAS No. 3013-38-5), a reactive electrophilic reagent frequently utilized in chemical synthesis and derivatization reactions within research and drug development settings. Adherence to the protocols and safety measures outlined herein is paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment: Understanding the Threat

This compound is a potent chemical that demands respect and careful handling. Its primary hazards stem from its severe corrosive and irritant properties.[1] A thorough understanding of its hazard profile is the first line of defense in mitigating risk.

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Skin Corrosion/Irritation, Category 1B: This classification indicates that the substance can cause severe skin burns and damage upon contact.[1][2]

-

Serious Eye Damage/Eye Irritation, Category 1: Direct contact with the eyes can lead to serious, potentially irreversible damage.[2]

-

Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Tract Irritation): Inhalation of dust or fumes may cause respiratory irritation.[1]

The signal word for this chemical is "Danger" .[1][2]

Hazard Statements (H-statements):

Precautionary Statements (P-statements): A comprehensive list of precautionary statements can be found in the safety data sheet and includes recommendations for prevention, response, storage, and disposal.[1]

Physicochemical Properties: A Foundation for Safe Handling

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₇H₅BrN₂O₄[1][3][4] |

| Molecular Weight | 261.03 g/mol [1][3][4][5] |

| Appearance | Solid[2] |

| Melting Point | 45-52 °C[3][5] |

| Boiling Point | 360.3 °C at 760 mmHg[3][5] |

| Density | 1.83 g/cm³[3][5] |

| Flash Point | 171.7 °C[3][5] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment. The causality behind these choices is to create multiple barriers between the researcher and the hazardous chemical.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2] The fume hood provides critical ventilation to capture and exhaust any dust or vapors that may be generated.

-

Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[6][7] In the event of accidental contact, immediate and prolonged flushing is crucial to minimize injury.

Personal Protective Equipment (PPE): The selection of PPE is based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[2] A full-face shield should be worn in situations with a higher risk of splashing.[8] This provides a physical barrier to protect the eyes and face from direct contact.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn at all times.[2] It is critical to inspect gloves for any signs of degradation or puncture before each use and to dispose of them properly after handling the chemical. Double gloving is recommended for added protection during high-risk procedures.

-

Skin and Body Protection: A flame-resistant lab coat is essential to protect against splashes.[2] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit may be necessary. All exposed skin should be covered.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][9]

Safe Handling and Storage: Procedural Discipline

Strict adherence to established handling and storage protocols is non-negotiable when working with this compound.

Handling:

-

Avoid Dust Formation: This compound is a solid, and care must be taken to avoid generating dust during weighing and transfer.[2]

-

Controlled Dispensing: Use a spatula or other appropriate tool for transferring the solid. Avoid pouring, which can create dust.

-

Grounding: When transferring large quantities, take precautions against static discharge.

-

Work Area: Keep the work area clean and uncluttered. All equipment used for handling the chemical should be decontaminated after use.

Storage:

-

Container: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: Keep away from strong oxidizing agents, bases, alcohols, and amines.[2][6]

-

Segregation: Store separately from incompatible materials to prevent accidental mixing and hazardous reactions.

Experimental Protocol: Derivatization of a Thiol-Containing Peptide

This protocol provides a detailed, step-by-step methodology for a common application of this compound: the derivatization of a cysteine-containing peptide. The rationale behind each step is provided to ensure both safety and experimental success.

Objective: To selectively alkylate the thiol group of a cysteine residue in a peptide with this compound for subsequent analysis.

Materials:

-

This compound

-

Cysteine-containing peptide

-

Acetonitrile (ACN), HPLC grade

-

Water, deionized

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Appropriate vials and reaction vessels

-

Magnetic stirrer and stir bar

-

HPLC system for analysis

Workflow Diagram:

Caption: Workflow for the derivatization of a thiol-containing peptide.

Protocol:

-

Reagent Preparation (in a certified chemical fume hood):

-

Causality: All manipulations of solid this compound must be performed in a fume hood to prevent inhalation of dust.

-

Accurately weigh the required amount of this compound.

-

Dissolve it in a minimal amount of ACN to create a stock solution of known concentration.

-

-

Peptide Solution Preparation:

-

Dissolve the cysteine-containing peptide in a mixture of water and ACN. The exact ratio will depend on the solubility of the peptide.

-

-

Reaction Setup:

-

In a clean reaction vial, add the peptide solution.

-

While stirring, slowly add the this compound stock solution to the peptide solution. A slight molar excess of the alkylating agent is typically used to ensure complete reaction.

-

-

pH Adjustment:

-